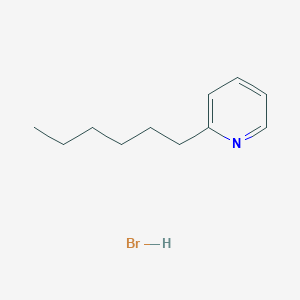
L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It consists of 46 atoms: 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is a derivative of the essential amino acid L-Leucine, which plays a crucial role in protein synthesis and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- typically involves the reaction of L-Leucine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in muscle growth and repair.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. In biological systems, it may influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. The compound’s effects on metabolic pathways can lead to various physiological outcomes, including muscle growth and repair.
Vergleich Mit ähnlichen Verbindungen
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
- L-Isoleucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
- L-Valine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
These compounds share structural similarities but may differ in their specific biological activities and applications. L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is unique in its specific interactions with the mTOR pathway and its role in protein synthesis.
Eigenschaften
CAS-Nummer |
5447-62-1 |
|---|---|
Molekularformel |
C14H24N2O6 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoacetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H24N2O6/c1-7(2)5-9(13(19)20)15-11(17)12(18)16-10(14(21)22)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
InChI-Schlüssel |
NLBWWURQVQBCBC-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



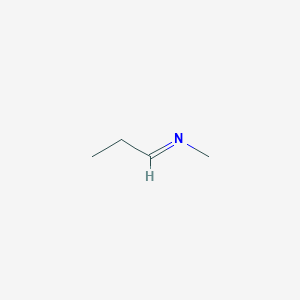
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
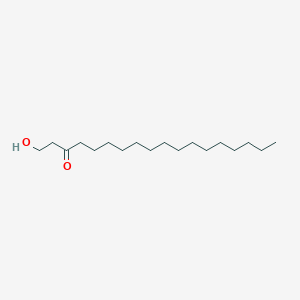
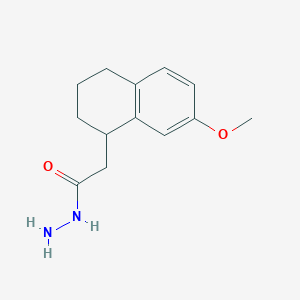
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
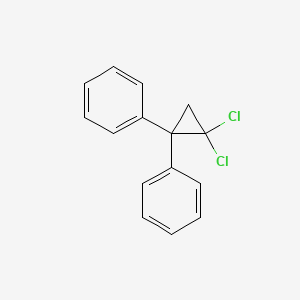
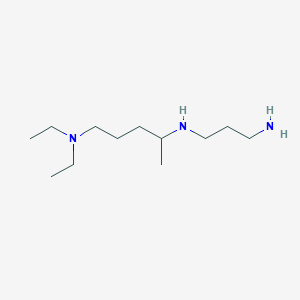

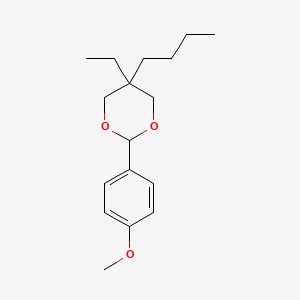
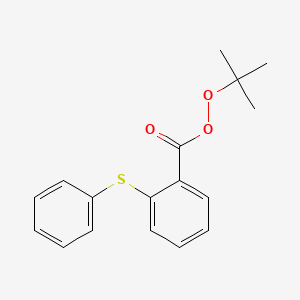
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
